molecular formula C14H8Br2O B8508239 3,6-Dibromoanthracen-9(10h)-one

3,6-Dibromoanthracen-9(10h)-one

Cat. No. B8508239
M. Wt: 352.02 g/mol
InChI Key: DDCMOBTZBABMRI-UHFFFAOYSA-N
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Patent
US06140385

Procedure details

3,6-Dibromoanthrone, a tuned photoinitiator precursor, can be prepared by first producing 2,7-dibromoanthraquinone by the direct bromination of anthraquinone with elemental bromine under pressure at about 160° C. as described by Diehl, Chem. Ber, 11, 1878, p181. The dibromoanthraquinone is then reduced to the 3,6-dibromoanthrone with aluminum metal and sulfuric acid as described by R. Biehl, et al., J. Amer. Chem. Soc., 99(13), 1977, pp.4278-4286.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C=1Br.[Br:19][C:20]1[CH:33]=[CH:32][C:31]2[C:30](=[O:34])[C:29]3[C:24](=[CH:25][C:26]([Br:35])=[CH:27][CH:28]=3)[C:23](=O)[C:22]=2[CH:21]=1.[Al].S(=O)(=O)(O)O>>[Br:19][C:20]1[CH:33]=[CH:32][C:31]2[C:30](=[O:34])[C:29]3[C:24]([CH2:23][C:22]=2[CH:21]=1)=[CH:25][C:26]([Br:35])=[CH:27][CH:28]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C(C2C=C1)=O)Br)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2C(C3=CC=C(C=C3CC2C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.